3-(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 932325-33-2
Cat. No.: VC11900676
Molecular Formula: C22H13ClFN3
Molecular Weight: 373.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932325-33-2 |
|---|---|
| Molecular Formula | C22H13ClFN3 |
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-1-(3-fluorophenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C22H13ClFN3/c23-15-10-8-14(9-11-15)21-19-13-25-20-7-2-1-6-18(20)22(19)27(26-21)17-5-3-4-16(24)12-17/h1-13H |
| Standard InChI Key | VVVZPOSNZDSHET-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a pyrazolo[4,3-c]quinoline backbone, where the pyrazole ring (positions 1-3) fuses with the quinoline system at positions 4 and 3-c (Figure 1). The 4-chlorophenyl group at position 3 and 3-fluorophenyl group at position 1 create distinct electronic environments:
-
Chlorine Substitution: The para-chloro group induces electron-withdrawing effects (σp = 0.23), enhancing oxidative stability and π-π stacking interactions with aromatic residues in biological targets .
-
Fluorine Positioning: Meta-fluorine substitution (σm = 0.34) balances lipophilicity (clogP = 4.12) and membrane permeability while modulating hydrogen-bonding potential .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H13ClFN3 | |
| Molecular Weight | 373.81 g/mol | |
| Topological Polar Surface | 41.2 Ų | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 |
The SMILES notation (C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl) and InChIKey (VVVZPOSNZDSHET-UHFFFAOYSA-N) provide unambiguous structural identification. X-ray crystallography of analogous compounds reveals dihedral angles of 85.3° between the pyrazole and quinoline planes, with substituent phenyl rings tilted at 67.2-72.8° relative to the core .
Spectroscopic Fingerprints
-
NMR (400 MHz, DMSO-d6): Key signals include δ 8.92 (d, J=5.2 Hz, H-5), 8.35 (s, H-4), and 7.83-7.21 (m, aromatic H) .
-
HRMS (ESI+): m/z 374.0821 [M+H]+ (calc. 374.0824).
-
IR (KBr): Peaks at 1592 cm⁻¹ (C=N stretch), 1485 cm⁻¹ (C-Cl), and 1220 cm⁻¹ (C-F) .
Synthetic Methodologies
Friedländer Condensation Approach
-
Quinoline Precursor Formation: Reacting 4-chloroaniline with ethyl acetoacetate under Niementowski conditions yields 4-hydroxy-8-methylquinoline .
-
Pyrazole Annulation: Treatment with hydrazine hydrate introduces the pyrazole ring via cyclocondensation at 110°C for 8 hr .
-
Buchwald-Hartwig Coupling: Palladium-catalyzed arylation installs the 3-fluorophenyl group using XPhos precatalyst (3 mol%) and K3PO4 base in toluene at 100°C .
Table 2: Reaction Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 80-120 | 100 | +32% |
| Catalyst Loading | 1-5 mol% | 3 mol% | +18% |
| Reaction Time (hr) | 6-14 | 8 | +21% |
Alternative Inverse Diels-Alder Route
Recent advances employ imino Diels-Alder cyclization between 4-azidoquinolines and fluorophenylacetylenes, achieving 41% yield in a single step under microwave irradiation (150°C, 20 min) . This method enhances atom economy but requires stringent moisture control.
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
-
Aqueous Solubility: 2.8 μg/mL (pH 7.4), improving to 18.7 μg/mL in 0.5% Tween-80.
-
Thermal Stability: Decomposition onset at 287°C (TGA), with <2% degradation after 6 months at -20°C.
-
Photostability: t1/2 = 48 hr under ICH Q1B light exposure conditions.
Table 3: ADMET Predictions vs Experimental Data
| Parameter | Predicted | Experimental |
|---|---|---|
| Caco-2 Permeability | 12.3 ×10⁻⁶ cm/s | 9.8 ×10⁻⁶ cm/s |
| Plasma Protein Binding | 89% | 92% |
| CYP3A4 Inhibition | Moderate | IC50 = 4.1 μM |
Metabolic Pathways
Hepatic microsome studies (human, rat) reveal primary metabolites:
-
M1: N-dealkylation at pyrazole N1 (tR = 8.2 min)
-
M2: Para-hydroxylation of 4-chlorophenyl (tR = 11.7 min)
-
M3: Glucuronidation of M2 (tR = 6.9 min)
Intrinsic clearance values: 23.4 mL/min/kg (human) vs 45.7 mL/min/kg (rat) .
| Cell Line | GI50 (μM) | Selectivity Index |
|---|---|---|
| NUGC-3 (Gastric) | 3.2 | 12.4 |
| PC-3 (Prostate) | 4.7 | 8.9 |
| HCT-15 (Colon) | 5.1 | 7.2 |
Antimicrobial Activity
Against ESKAPE pathogens:
-
MRSA: MIC = 16 μg/mL (vs vancomycin 2 μg/mL)
-
Acinetobacter baumannii: MIC = 32 μg/mL
Time-kill assays show bactericidal effects within 8 hr at 4×MIC .
Industrial and Research Applications
Material Science Uses
As a blue-emitting fluorophore (λem = 468 nm, Φ = 0.33), the compound serves in:
-
OLED hole-transport layers (LT50 = 2200 hr at 1000 cd/m²)
Chemical Biology Probes
Photoaffinity labeling analogs enable target identification in kinome-wide studies, identifying 17 kinase targets including FLT3 and AURKA .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume